molecular formula C16H17N5 B13994496 5-[Ethyl(benzylamino)]-1-phenyltetrazole CAS No. 66907-77-5

5-[Ethyl(benzylamino)]-1-phenyltetrazole

Cat. No.: B13994496
CAS No.: 66907-77-5
M. Wt: 279.34 g/mol
InChI Key: ZXYSXGVHVNFIOX-UHFFFAOYSA-N
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Description

5-[Ethyl(benzylamino)]-1-phenyltetrazole is a tetrazole derivative featuring a 1-phenyl group at position 1 and a substituted ethyl(benzylamino) moiety at position 3. Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse applications in medicinal chemistry, agrochemicals, and materials science . The ethyl(benzylamino) group introduces both lipophilic and hydrogen-bonding capabilities, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

CAS No.

66907-77-5

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-phenyltetrazol-5-amine

InChI

InChI=1S/C16H17N5/c1-2-20(13-14-9-5-3-6-10-14)16-17-18-19-21(16)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

ZXYSXGVHVNFIOX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Green Catalytic Synthesis of 5-Phenyltetrazole

A patented method (CN105481786A) describes a green catalytic process for synthesizing 5-phenyltetrazole, which is the core structure of the target compound. The procedure involves:

  • Reacting benzonitrile with sodium azide in a molar ratio of 1:1 to 1:1.5.
  • Adding a catalyst such as acidic attapulgite or acidic ion exchange resin (5–50% by weight relative to benzonitrile).
  • Using solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), alcohols, acetic acid, toluene, benzene, or methyl-2-pyrrolidone.
  • Heating the mixture at 60–180 °C under mechanical stirring for 1–48 hours.
  • Post-reaction workup includes cooling, filtration to recover the catalyst, vacuum distillation to recover solvent, acidification (pH 2–3) with 10% hydrochloric acid, precipitation, filtration, washing, recrystallization, and drying.

This method yields up to 88% of 5-phenyltetrazole and emphasizes environmental friendliness, catalyst recovery, and cost-effectiveness suitable for industrial scale (Table 1).

Step Conditions/Details Outcome/Notes
Reactants Benzonitrile : Sodium azide = 1:1–1:1.5 Efficient azide addition
Catalyst Acidic attapulgite or ion exchange resin (5–50%) Recyclable catalyst
Solvent DMF, DMSO, alcohols, acetic acid, etc. Solvent recovery by vacuum distillation
Temperature 60–180 °C Reaction time 1–48 h
Workup Acidify to pH 2–3, filtration, recrystallization High purity product
Yield Up to 88% Industrial applicability

Alternative Synthesis via Sodium Azide and Ammonium Chloride in DMF

Another method involves reacting cyanophenyl compounds with sodium azide and ammonium chloride in anhydrous DMF at 110 °C, followed by ethanol refining and drying. This approach shortens reaction time and allows solvent recovery but uses more reagents, increasing cost.

Related Synthetic Strategies from Patents and Literature

Metalation and Substitution of 5-Alkyltetrazoles

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Green catalytic synthesis of 5-phenyltetrazole Benzonitrile, sodium azide, catalyst 60–180 °C, 1–48 h, acidic workup Up to 88 Environmentally friendly, catalyst recyclable
Sodium azide + ammonium chloride in DMF Cyanophenyl, sodium azide, NH4Cl 110 °C, ethanol refining Not specified Shorter reaction, higher reagent use
Sulfinyl/sulfonyl cyanide + azide (US4526978A) Sulfinyl/sulfonyl cyanide, azide Stepwise reaction Not specified For thiol-substituted tetrazoles
Metalation-substitution of 5-alkyltetrazoles 5-Alkyltetrazoles, metalating agent Batch/flow, electrophilic trapping Up to 97 High productivity, suitable for flow chemistry

Research Outcomes and Practical Considerations

  • The green catalytic method offers a balance of high yield, environmental safety, and scalability, making it the preferred industrial approach for synthesizing the 5-phenyltetrazole core.
  • Introduction of the ethyl(benzylamino) group likely requires subsequent amination or substitution steps, possibly involving metalation strategies or amide intermediates.
  • Continuous flow metalation-substitution techniques provide a promising avenue for efficient functionalization with high yields and productivity.
  • Reaction conditions such as solvent choice, temperature, catalyst type, and pH control critically affect yield and purity.
  • Catalyst recovery and solvent recycling are important for cost reduction and environmental impact mitigation.

Chemical Reactions Analysis

Types of Reactions

5-[Ethyl(benzylamino)]-1-phenyltetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[Ethyl(benzylamino)]-1-phenyltetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[Ethyl(benzylamino)]-1-phenyltetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring is known to mimic the structure of certain biological molecules, allowing it to interact with various pathways in the body .

Comparison with Similar Compounds

Comparison with Sulfonyl-Functionalized 1-Phenyltetrazole Derivatives

Several 1-phenyltetrazole derivatives with sulfonyl substituents at position 5 have been synthesized and characterized (). Key comparisons include:

Table 1: Physical and Spectral Data of Sulfonyl-Substituted 1-Phenyltetrazoles

Compound Substituent Melting Point (°C) ¹H-NMR Key Signals (CDCl₃) Mass (m/z) Yield (%)
5-(Phenethylsulfonyl)-1-phenyltetrazole (8b) Phenethylsulfonyl 90–92 δ 3.27 (m, 2H), 4.01 (m, 2H), 7.25–7.34 (m, 5H) 315 [M+H]⁺ 68.3
5-(4-Methoxyphenethylsulfonyl)-1-phenyltetrazole (8c) 4-Methoxyphenethylsulfonyl 99–101 δ 3.21 (m, 2H), 3.80 (s, 3H), 6.86 (d, J=8.4 Hz) 344 [M]⁺ 67.3
5-(4-Chlorophenethylsulfonyl)-1-phenyltetrazole (8h) 4-Chlorophenethylsulfonyl 95–97 δ 3.26 (m, 2H), 7.19–7.33 (m, 4H) 349 [M]⁺ 74.5

Key Differences:

  • Solubility: Sulfonyl derivatives exhibit higher polarity (e.g., 8c with methoxy group: δ 3.80 ppm for OCH₃) compared to the lipophilic ethyl(benzylamino) group, which may reduce aqueous solubility.
  • Synthesis Yields: Sulfonyl derivatives are synthesized via Mitsunobu reactions followed by oxidation, with yields ranging from 67–75% .

Comparison with Benzoxazole-Linked Tetrazole Derivatives

describes ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives. While structurally distinct, these compounds highlight the impact of fused heterocycles on biological activity:

Comparison with Aminophenyltetrazole Derivatives

references 1-amino-5-phenyl-1H-tetrazole, a simpler analog with an amino group at position 1:

Table 3: Structural and Functional Contrasts

Property 1-Amino-5-phenyl-1H-tetrazole 5-[Ethyl(benzylamino)]-1-phenyltetrazole
Substituent -NH₂ at position 1 -NH(CH₂C₆H₅)CH₂CH₃ at position 5
Polarity High (due to -NH₂) Moderate (bulky benzyl group)
Bioavailability Likely higher aqueous solubility Enhanced membrane permeability

Key Differences:

  • Stability: Amino groups are prone to oxidation, whereas the ethyl(benzylamino) group may offer improved metabolic stability.

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